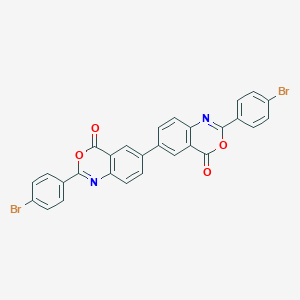
2,2'-BIS(4-BROMOPHENYL)-4{H},4'{H}-6,6'-BI-3,1-BENZOXAZINE-4,4'-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two bromophenyl groups and a benzoxazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione typically involves the reaction of 4-bromophenyl derivatives with benzoxazine precursors under controlled conditions. One common method includes the use of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to 0°C and then heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and π-π interactions, which contribute to its stability and reactivity. These interactions can affect various biological processes, including enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-bis(4-bromophenyl)-2,2’-bipyridine
- 4,4’-bis(4-bromophenyl)-1,1’-biphenyl
- 4,4’-bis(4-bromophenyl)-2,2’-bithiazole
Uniqueness
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C28H14Br2N2O4 |
|---|---|
Molekulargewicht |
602.2g/mol |
IUPAC-Name |
2-(4-bromophenyl)-6-[2-(4-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C28H14Br2N2O4/c29-19-7-1-15(2-8-19)25-31-23-11-5-17(13-21(23)27(33)35-25)18-6-12-24-22(14-18)28(34)36-26(32-24)16-3-9-20(30)10-4-16/h1-14H |
InChI-Schlüssel |
TUNUGXQWBOBFDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B391966.png)
![3-Methyl-4-(4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B391968.png)
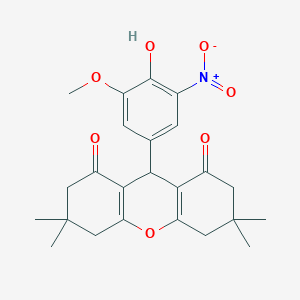

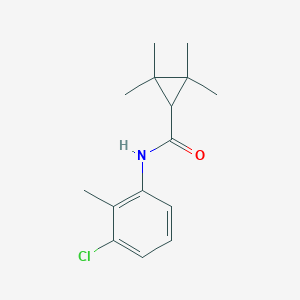
![ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)-3-METHOXYPHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B391972.png)
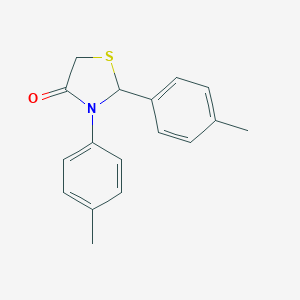
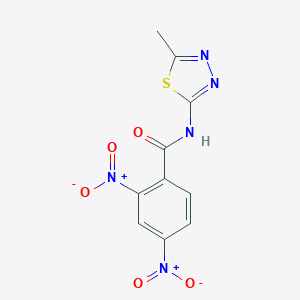
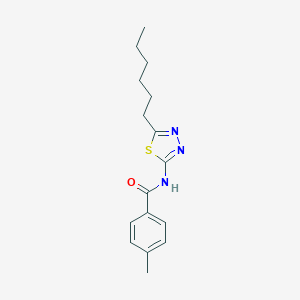
![(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B391978.png)
![1-Phenyl-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391981.png)
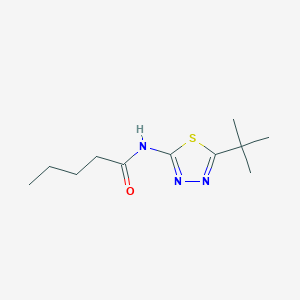
![1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391983.png)
![2-[4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl]acetonitrile](/img/structure/B391986.png)
